molecular formula C17H19N3OS B12894146 N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide

Cat. No.: B12894146
M. Wt: 313.4 g/mol
InChI Key: DQKCUNVTLQYWFH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a naphthofuran ring system, which is fused with a hydrazinecarbothioamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide typically involves a multi-step process. One common method includes the reaction of naphtho[2,1-b]furan with hydrazinecarbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced hydrazinecarbothioamide derivatives .

Scientific Research Applications

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is unique due to its specific combination of the naphthofuran and hydrazinecarbothioamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(E)-benzo[e][1]benzofuran-1-ylideneamino]-3-butylthiourea

InChI

InChI=1S/C17H19N3OS/c1-2-3-10-18-17(22)20-19-14-11-21-15-9-8-12-6-4-5-7-13(12)16(14)15/h4-9H,2-3,10-11H2,1H3,(H2,18,20,22)/b19-14-

InChI Key

DQKCUNVTLQYWFH-RGEXLXHISA-N

Isomeric SMILES

CCCCNC(=S)N/N=C\1/COC2=C1C3=CC=CC=C3C=C2

Canonical SMILES

CCCCNC(=S)NN=C1COC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.